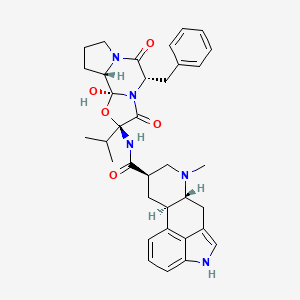

![molecular formula C12H13N3O2 B1277716 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886503-63-5](/img/structure/B1277716.png)

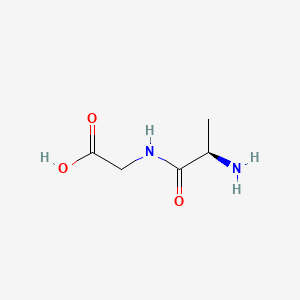

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" is a derivative of the pyrazolopyridine family, which is known for its biological activity, particularly in inhibiting enzymes like topoisomerase II and bacterial DNA gyrase. These compounds have been studied for their potential therapeutic applications, including antibacterial properties and the ability to modulate various biological targets .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves strategies such as [4+1] cycloaddition reactions, as demonstrated in the preparation of 2-aryl-3-dimethylaminopyrazolo-[3,4-c]pyridines . Additionally, the Combes-type reaction has been employed to generate a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines . These methods provide a versatile approach to constructing the pyrazolopyridine core with various substituents, which can significantly influence the biological activity of the resulting compounds.

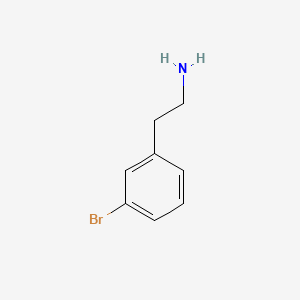

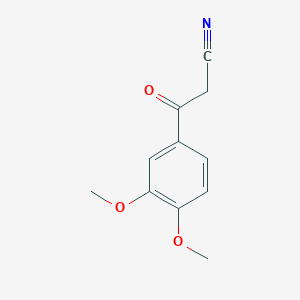

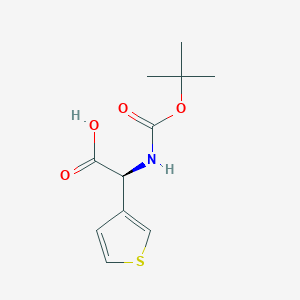

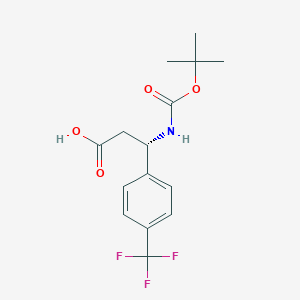

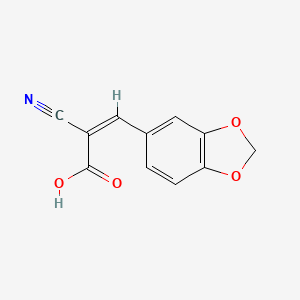

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives, such as ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate monohydrate, has been characterized by X-ray crystallography. The dihedral angle between the pyrazolopyridine unit and the phenyl ring, as well as the presence of disorder in the carboxylate group, are notable features that can influence the compound's intermolecular interactions and stability .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, enabling the synthesis of new polyheterocyclic ring systems. For instance, 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for constructing pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex heterocycles . These reactions often involve nucleophilic addition, cyclization, and coupling processes, which are crucial for diversifying the chemical space of pyrazolopyridine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The presence of substituents such as the cyclopropyl group can affect the compound's lipophilicity, solubility, and overall pharmacokinetic profile. The intermolecular hydrogen bonding, as well as π-π stacking interactions, contribute to the compound's solid-state properties and may affect its bioavailability .

Applications De Recherche Scientifique

Synthesis and Structural Properties

Development of Synthesis Techniques : Researchers have developed convenient approaches for synthesizing compounds like 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are structurally similar to the compound , highlighting its potential as a biologically active scaffold (Yakovenko & Vovk, 2021).

Structural Analysis and Formation : The structural development and tautomeric behaviors of similar compounds have been studied, providing a foundation for understanding the characteristics of pyrazolo[3,4-b]pyridines (Bahgat, Jasem, & El‐Emary, 2009).

Applications in Biochemistry and Pharmacology

Antibacterial Properties : Compounds with a pyrazolo[3,4-b]pyridine core have demonstrated antibacterial properties, suggesting potential applications in antimicrobial therapies (Maqbool et al., 2014).

Cancer Research : Organometallic complexes containing pyrazolo[3,4-b]pyridines have been explored for their potential as anticancer agents, indicating the relevance of such compounds in oncology research (Stepanenko et al., 2011).

Enzyme Inhibition : The compound's derivatives have shown interaction with mammalian topoisomerase II, suggesting a role in studying enzyme inhibition and potential therapeutic applications (Wentland et al., 1993).

Peroxisome Proliferator-Activated Receptor Agonists : Derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acid have been investigated as human peroxisome proliferator-activated receptor alpha (hPPARα)-selective agonists, highlighting potential metabolic and anti-inflammatory applications (Miyachi et al., 2019).

Multifaceted Research

Diverse Chemical Reactions : The compound has been involved in various chemical reactions, such as cyclocondensation and multi-component reactions, to synthesize structurally diverse heterocycles, demonstrating its versatility in chemical synthesis (Chebanov et al., 2007).

Library Synthesis : It has also been used in generating libraries of fused pyridine-4-carboxylic acids through Combes-type reactions, indicating its utility in combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).

Propriétés

IUPAC Name |

6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-6-10-8(12(16)17)5-9(7-3-4-7)13-11(10)15(2)14-6/h5,7H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQFFGPSZPLCJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151053 |

Source

|

| Record name | 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

CAS RN |

886503-63-5 |

Source

|

| Record name | 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.